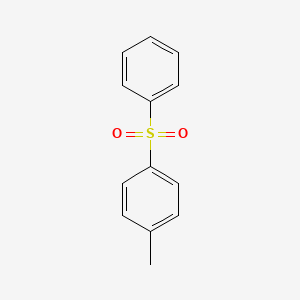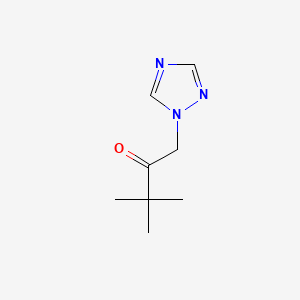
3,3-ジメチル-1-(1H-1,2,4-トリアゾール-1-イル)ブタン-2-オン
概要
説明
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a compound of significant interest due to its unique structure and diverse applications. It features a triazole ring, which is known for its ability to engage in various weak interactions such as hydrogen bonds, ion-dipole interactions, and π-π stacking . This compound has been studied for its potential use in agriculture as a plant growth regulator and in pharmacology for its biological activities .
科学的研究の応用
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various triazole derivatives.
Industry: It is used in the production of agrochemicals and fungicides.
作用機序
Target of Action
The primary targets of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one are enzymes and receptors in biological systems . The unique structure of the triazole ring in this compound allows it to bind easily with these targets, leading to a broad range of biological activities .
Mode of Action
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one interacts with its targets by exerting diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions can lead to changes in the activity of the targeted enzymes and receptors .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth regulation. It influences the levels of endogenous hormones in plants, such as Indole-3-acetic acid (IAA), Abscisic acid (ABA), and Gibberellin (GA3), playing an important role in controlling primary root development .
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one’s action include promoting root length in plants like mungbean and wheat . It also changes the level of endogenous hormones in plant roots, with the most obvious effect being an increase in IAA .
生化学分析
Biochemical Properties
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one interacts with various enzymes and proteins, influencing biochemical reactions. It is known to bind with enzymes such as ent-kaurene oxidase (CYP701A), which plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones. By inhibiting this enzyme, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one effectively reduces gibberellin levels, leading to altered plant growth patterns .
Cellular Effects
The effects of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one on cellular processes are significant. In plants, it promotes root growth by increasing the levels of endogenous hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellin (GA3). This compound has been shown to enhance primary root length and influence hormone levels, thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of ent-kaurene oxidase, an enzyme involved in the biosynthesis of gibberellins. This inhibition leads to a decrease in gibberellin levels, which in turn affects various physiological processes in plants. Additionally, the compound’s triazole ring structure allows it to form weak interactions such as hydrogen bonds and van der Waals forces with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, with significant changes in hormone levels observed up to 96 hours after treatment .
Dosage Effects in Animal Models
While most studies on 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one have focused on plant models, its effects in animal models are also noteworthy. Different dosages of the compound can lead to varying effects, with higher doses potentially causing toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired outcomes without causing harm .
Metabolic Pathways
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is involved in metabolic pathways related to gibberellin biosynthesis. By inhibiting ent-kaurene oxidase, the compound disrupts the conversion of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellins. This disruption affects the overall metabolic flux and levels of metabolites involved in plant growth regulation .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its use in agricultural applications .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy in regulating plant growth .
準備方法
The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a strong Lewis acid catalyst such as aluminum trichloride (AlCl3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
化学反応の分析
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo substitution reactions where the triazole ring or the butanone moiety is modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar compounds to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one include:
Paclobutrazol: Another triazole fungicide used as a plant growth retardant.
Triadimefon: A fungicide with a similar triazole structure used in agriculture.
Bitertanol: A triazole derivative used as a fungicide.
What sets 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one apart is its specific application in promoting root growth and its unique interaction with plant hormones .
特性
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWWRALTYIWZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207651 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-32-1 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58905-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058905321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824RRR96HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one relate to its fungicidal activity?
A: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one serves as a key building block for various fungicidal compounds. Research indicates that the triazole ring within its structure plays a crucial role in its fungicidal activity. For instance, [] found that modifying 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one to triadimenol (a reduction product) or its diol derivative significantly influenced its degradation pathway and persistence in soil. This suggests that the specific chemical groups attached to the core structure influence its interaction with the environment and potentially its fungicidal efficacy. Furthermore, studies on similar triazole fungicides like hexaconazole and penconazole [] highlight that the presence and position of halogen atoms (like chlorine) within the molecule significantly impact its adsorption to soil components, ultimately influencing its availability and effectiveness.
Q2: What is the role of soil properties in the effectiveness of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one based fungicides?
A: Soil properties significantly influence the efficacy of fungicides derived from 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. [] observed that the degradation rate of triadimefon, a fungicide derived from this compound, varied considerably between mollisol (high organic carbon content) and inseptisol soils. The presence of higher organic carbon content in mollisol led to increased persistence of triadimefon under non-flooded conditions. This suggests that the fungicide binds more readily to organic matter, potentially impacting its availability to target fungi. Conversely, in flooded soils, higher organic carbon content accelerated triadimefon degradation, highlighting the complex interplay between soil properties, environmental conditions, and fungicide breakdown.
Q3: Are there any crystallographic studies available for compounds derived from 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one?
A: Yes, crystallographic studies provide valuable insights into the structural features of these compounds. For example, researchers successfully determined the crystal structure of (Z)-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one O-2-Chlorobenzyl Oxime Nitrate, a derivative of the compound, using single-crystal X-ray diffraction []. This study revealed the presence of intramolecular hydrogen bonding and provided details about the crystal packing arrangement. Understanding these structural features is crucial for comprehending the compound's stability, interactions with other molecules, and potentially its fungicidal activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







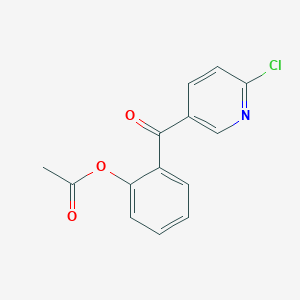

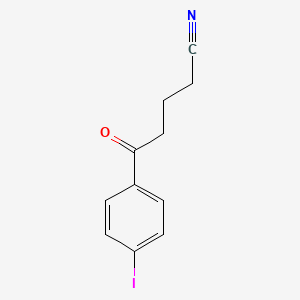

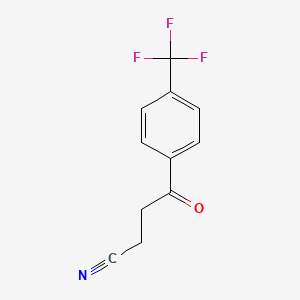
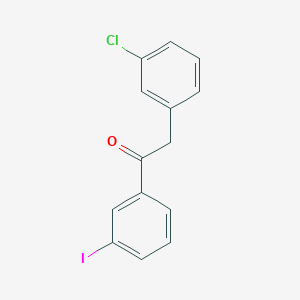
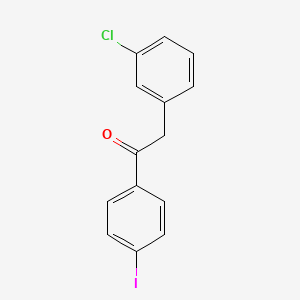
![N-[4-[(2R,4R,6S)-4-[[(4,5-Diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)
